molecular formula C8H5BrClNO B12865596 2-Bromo-4-(chloromethyl)benzo[d]oxazole

2-Bromo-4-(chloromethyl)benzo[d]oxazole

Cat. No.: B12865596
M. Wt: 246.49 g/mol
InChI Key: ZBCIKCVRIOBAEI-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then brominated to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxides or dehalogenated products .

Scientific Research Applications

2-Bromo-4-(chloromethyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(chloromethyl)benzo[d]oxazole
  • 2-Bromo-4-(methyl)benzo[d]oxazole
  • 2-Bromo-4-(fluoromethyl)benzo[d]oxazole

Uniqueness

2-Bromo-4-(chloromethyl)benzo[d]oxazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity compared to its analogs. This dual halogenation makes it a versatile intermediate in synthetic chemistry and a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5BrClNO/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4H2

InChI Key

ZBCIKCVRIOBAEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Br)CCl

Origin of Product

United States

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